![molecular formula C19H13ClF3N3O3 B2553624 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 867041-26-7](/img/structure/B2553624.png)
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H13ClF3N3O3 and its molecular weight is 423.78. The purity is usually 95%.
BenchChem offers high-quality 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interaction Analysis
Research on compounds with similar structures, such as 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, provides valuable insights into the molecular structure and potential interactions. The study conducted by Sethusankar et al. (2002) explored the crystalline structure, demonstrating the planarity of the imidazolidine-2,4-dione system and the stabilization of the molecular structure through intermolecular hydrogen bonding and C-H...O interactions (Sethusankar et al., 2002). Such analyses are crucial for understanding how similar compounds might interact with biological targets or within pharmaceutical formulations.
Antibacterial and Antifungal Properties
Compounds with acetamide groups have been synthesized and evaluated for their antibacterial and antifungal activities. Kumar et al. (2012) synthesized thiazolidinone derivatives showing potent activity against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Antimicrobial Activity
Research into derivatives of imidazolidin and thiazolidinone has shown promising antimicrobial activity. For example, the study of rhodanine-3-acetic acid derivatives by Krátký et al. (2017) revealed significant activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, showcasing the therapeutic potential of these compounds in treating infections (Krátký et al., 2017).
Hypoglycemic Activity
Compounds related to thiazolidinedione derivatives have been evaluated for their hypoglycemic activity, demonstrating potential applications in diabetes treatment. Nikalje et al. (2012) synthesized novel thiazolidinedione derivatives and assessed their activity in an animal model, indicating the potential of such structures in managing blood sugar levels (Nikalje et al., 2012).
Herbicide Metabolism and Toxicology
Understanding the metabolism of chloroacetamide herbicides provides insights into environmental and toxicological impacts. Coleman et al. (2000) explored the comparative metabolism in human and rat liver microsomes, shedding light on the biotransformation pathways that could inform safety evaluations of related compounds (Coleman et al., 2000).
properties
IUPAC Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQSQKUKSGIQX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

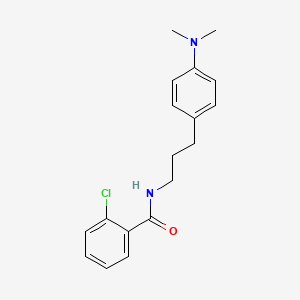
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)


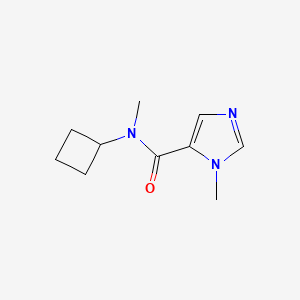
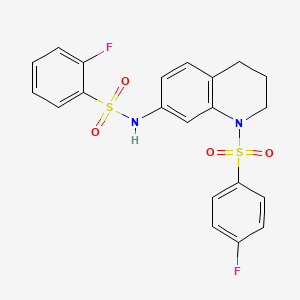

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

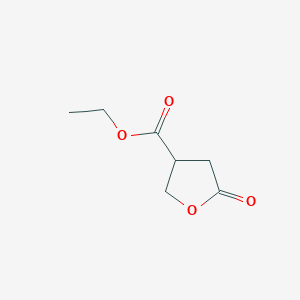
![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
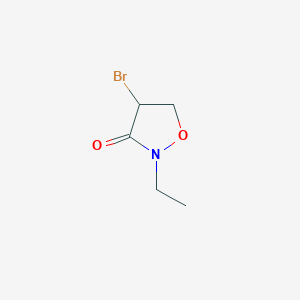
![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)